

# A Comparative Guide to the Role of C24:1-Ceramide in Diverse Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C24:1-Ceramide	
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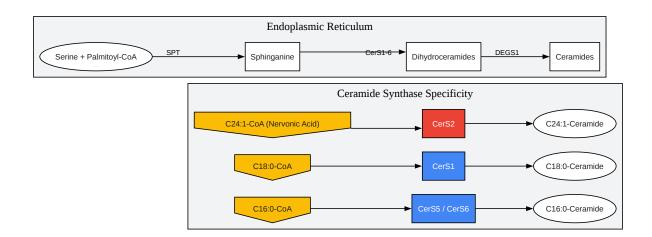
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and objective comparison of the role of **C24:1-ceramide**, a very-long-chain sphingolipid, across a spectrum of human pathologies. Synthesized from current experimental data, this document details the often-conflicting roles of **C24:1-ceramide**, presenting quantitative data, key signaling pathways, and detailed experimental methodologies to support further research and drug development.

# **Overview of C24:1-Ceramide Synthesis**

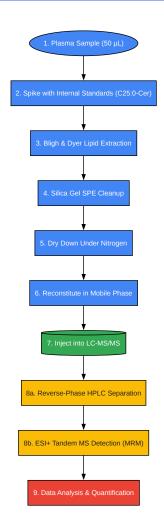
Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules. They are synthesized through several pathways, with the de novo pathway being a primary route. In this pathway, the enzyme ceramide synthase (CerS) acylates a sphingoid base. Mammals have six CerS isoforms, each exhibiting specificity for fatty acyl-CoAs of different lengths. **C24:1-ceramide**, containing the monounsaturated nervonic acid (24:1), is primarily synthesized by Ceramide Synthase 2 (CerS2), which is also responsible for synthesizing other very-long-chain ceramides (C22:0, C24:0).[1][2] The tissue-specific expression of CerS2 heavily influences the local abundance and pathological role of **C24:1-ceramide**.[2][3]











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### References

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- 2. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
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